- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)
95656-88-5 structure
Product Name:Benzyl 3-hydroxypyrrolidine-1-carboxylate
CAS-Nr.:95656-88-5
MF:C12H15NO3
MW:221.252403497696
MDL:MFCD08061949
CID:61795
PubChem ID:560953
Update Time:2025-06-08
Benzyl 3-hydroxypyrrolidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChI-Schlüssel: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- Lächelt: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 221.10519334g/mol
- Monoisotopenmasse: 221.10519334g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 238
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.8
- XLogP3: 1.1
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.1±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: 370.7°C at 760 mmHg
- Flammpunkt: 178℃
- Brechungsindex: 1.589
- PSA: 49.77000
- LogP: 1.32770
- Dampfdruck: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P280;P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57602-5/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 5g |
$49 | 2023-09-16 | |
| AstaTech | 57602-25/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 25g |
$180 | 2023-09-16 | |
| AstaTech | 57602-100/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 100/G |
$225 | 2021-07-03 | |
| Fluorochem | 049032-1g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049032-5g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049032-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 10g |
£51.00 | 2022-03-01 | |
| Fluorochem | 049032-25g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 25g |
£102.00 | 2022-03-01 | |
| Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$211 | 2021-08-06 | |
| TRC | B535218-10mg |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 10mg |
45.00 | 2021-08-16 | ||
| TRC | B535218-50mg |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 50mg |
60.00 | 2021-08-16 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
Referenz
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
Referenz
- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
Referenz
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Referenz
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
Referenz
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
Referenz
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Referenz
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Referenz
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
Referenz
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 20 h, rt
Referenz
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
Referenz
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- Benzyl 3-oxopyrrolidine-1-carboxylate
- pyrrolidin-3-ol;hydrochloride
- Dibenzyl Dicarbonate
- (3R)-pyrrolidin-3-ol
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
Bestellnummer:A11164
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 21:13
Preis ($):374.0
Email:sales@amadischem.com
Benzyl 3-hydroxypyrrolidine-1-carboxylate Verwandte Literatur
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
Reinheit:99%
Menge:100g
Preis ($):374.0